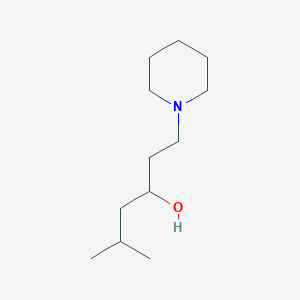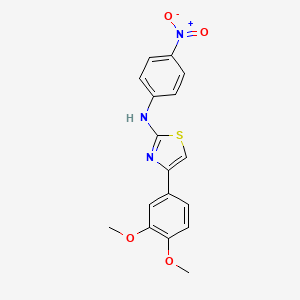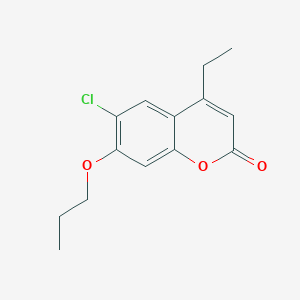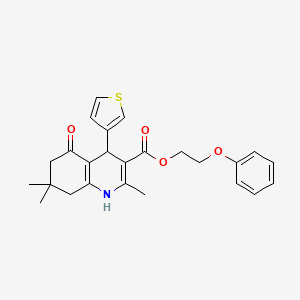
5-methyl-1-(1-piperidinyl)-3-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(1-piperidinyl)-3-hexanol, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects on the central nervous system. MPHP is a relatively new compound that has gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(1-piperidinyl)-3-hexanol involves its interaction with the dopamine and norepinephrine transporters. It acts as a reuptake inhibitor, which means that it blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the postsynaptic neuron, leading to the stimulant effects of 5-methyl-1-(1-piperidinyl)-3-hexanol.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-1-(1-piperidinyl)-3-hexanol are similar to those of other cathinones. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, energy, and euphoria. However, it can also cause adverse effects such as anxiety, paranoia, and cardiovascular effects such as tachycardia and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-1-(1-piperidinyl)-3-hexanol in lab experiments is its unique chemical structure, which allows for the study of the mechanisms of action of dopamine and norepinephrine transporters. However, one limitation is that it is a relatively new compound and its long-term effects are not well understood. Additionally, its potential for abuse and addiction may limit its use in certain types of research.
Direcciones Futuras
There are several future directions for research on 5-methyl-1-(1-piperidinyl)-3-hexanol. One area of interest is its potential use in the treatment of neurological and psychiatric disorders such as depression and addiction. Another area of interest is the development of new compounds based on the structure of 5-methyl-1-(1-piperidinyl)-3-hexanol that may have improved therapeutic potential and fewer adverse effects. Finally, further research is needed to fully understand the long-term effects of 5-methyl-1-(1-piperidinyl)-3-hexanol and its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 5-methyl-1-(1-piperidinyl)-3-hexanol involves the reaction of 4-methylpropiophenone with piperidine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-methyl-1-(1-piperidinyl)-3-hexanol has been studied extensively for its potential applications in scientific research. It has been shown to have affinity for the dopamine and norepinephrine transporters, which are important targets for the treatment of various neurological and psychiatric disorders such as depression, ADHD, and addiction. 5-methyl-1-(1-piperidinyl)-3-hexanol has also been studied for its potential use as a tool in neuroscience research to study the mechanisms of action of these transporters.
Propiedades
IUPAC Name |
5-methyl-1-piperidin-1-ylhexan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-11(2)10-12(14)6-9-13-7-4-3-5-8-13/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRNPOHBBAZHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-piperidin-1-ylhexan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)

![N-benzyl-1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5159080.png)

![5,5'-[dithiobis(methylene)]bis[4-(hydroxymethyl)-2-methyl-3-pyridinol] dihydrochloride dihydrate](/img/structure/B5159103.png)
![4-(benzyloxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5159106.png)
amine oxalate](/img/structure/B5159109.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5159113.png)
![2-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5159120.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B5159125.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5159128.png)
